molecular formula C8H14SSi2 B1611043 2,5-Bis(dimethylsilyl)thiophene CAS No. 23395-60-0

2,5-Bis(dimethylsilyl)thiophene

Cat. No. B1611043
CAS RN: 23395-60-0
M. Wt: 198.43 g/mol
InChI Key: XTXIDGZUZHAOTE-UHFFFAOYSA-N
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Description

2,5-Bis(dimethylsilyl)thiophene is a colorless liquid . It has a molecular weight of 200.45 . It undergoes electrochemical polymerization to afford highly conducting polythiophene films .


Synthesis Analysis

Poly[2,5-bis(dimethylsilyl)thiophene], a copolymer with alternating thiophene and disilyl units, has been prepared by the Wurtz coupling of 2,5-bis(dimethylchlorosilyl)thiophene with sodium metal in toluene .


Molecular Structure Analysis

The molecular structure of 2,5-Bis(dimethylsilyl)thiophene is represented by the SMILES string [H]Si©c1ccc(s1)Si©C . The InChI key is RSLQPGRJMFPVHF-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,5-Bis(dimethylsilyl)thiophene undergoes electrochemical polymerization to afford the highly conducting polythiophene films .


Physical And Chemical Properties Analysis

2,5-Bis(dimethylsilyl)thiophene has a boiling point of 239.9±25.0 °C (Predicted) . Its density is 0.93 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.505 (lit.) .

Scientific Research Applications

Synthesis and Polymerization

  • Synthesis and Photodegradation: 2,5-Bis(dimethylsilyl)thiophene is used in the synthesis of poly[2,5-bis(dimethylsilyl)thiophene], a copolymer with alternating thiophene and disilyl units. This polymer degrades upon photolysis in benzene/methanol solution (Hu & Weber, 1989).
  • Formation of Macrocycles: Through flash vacuum pyrolysis of diester precursors, bis-2,5-dimethylene-2,5-dihydrothiophenes are generated. These intermediates can lead to the formation of macrocycles (Trahanovsky & Klumpp, 2016).
  • Silole-Containing Polymers: The material is utilized in the synthesis of silole-containing poly(silylenevinylene)s, which have applications in explosive detection due to their aggregation-enhanced emission characteristics (Zhao et al., 2012).

Chemical Characterization and Applications

  • Characterization and Catalysis: It has been employed as a ligand in hydrogenation reactions, where its electronic and geometric properties were characterized (Benincori et al., 2005).
  • Optoelectronic Properties: The structure and reactivity of quinonoid monomers, including derivatives of 2,5-Bis(dimethylsilyl)thiophene, were studied for their relevance in optoelectronics (Itoh, Nakamura, & Kubo, 1999).
  • Antimicrobial Studies: Novel derivatives containing the thieno[2,3-b]thiophene moiety have been synthesized for antimicrobial evaluation, demonstrating the potential of 2,5-Bis(dimethylsilyl)thiophene derivatives in this field (Kheder & Mabkhot, 2012).

Advanced Material Development

  • Electronic Properties Modification: The addition of dimethylsilyl groups to thiophene significantly alters its structural and electronic properties, as shown in the synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene (Kyushin, Matsuura, & Matsumoto, 2006).
  • Reactions with Alkynes and Alkenes: Studies on the reactions of bis(dimethylsilyl)thiophene with alkynes and alkenes have been reported, showcasing its versatility in forming diverse compounds (Naka, Mihara, & Ishikawa, 2019).
  • Electrochemical Polymerization: The material has been used in the electrochemical polymerization of thiophenes bearing various silyl substituents, contributing to the development of conducting polymer films (Masuda, Taniki, & Kaeriyama, 1993).

Luminescence and Photophysical Studies

  • Spectroscopic Properties: The synthesis and study of derivatives of 2,5-Bis(dimethylsilyl)thiophene, especially in terms of their mesogenic and spectroscopic properties, have been explored (Han, Wang, & Wang, 2006).
  • Optoelectronic Tuning: Research on thiophene 1,1-dioxides, derived from 2,5-Bis(trimethylsilyl)thiophene, indicates potential in tuning optoelectronic properties (Tsai et al., 2013).
  • Luminescence in Organic Compounds: Thiophene-based luminescent compounds, synthesized using 2,5-Bis(dimethylsilyl)thiophene, have shown promising results in solvatochromism and two-photon absorption cross-sections, useful in organic luminescence applications (Lu & Xia, 2005).

Safety and Hazards

2,5-Bis(dimethylsilyl)thiophene is classified as a flammable liquid (Hazard statements H226) . It has a flash point of 126 °F . The safety statements include S16 . It is classified under RIDADR UN 1993 3/PG 3 .

Future Directions

2,5-Bis(dimethylsilyl)thiophene undergoes electrochemical polymerization to afford the highly conducting polythiophene films . This suggests potential applications in the field of conductive polymers.

Relevant Papers The paper titled “Synthesis and photodegradation of poly[2,5-bis(dimethylsilyl)thiophene]” provides valuable information about the synthesis, characterization, and photodegradation of poly[2,5-bis(dimethylsilyl)thiophene] .

properties

InChI

InChI=1S/C8H14SSi2/c1-10(2)7-5-6-8(9-7)11(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXIDGZUZHAOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=C(S1)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502416
Record name (thiophene-2,5-diyl)bis(dimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(dimethylsilyl)thiophene

CAS RN

23395-60-0
Record name (thiophene-2,5-diyl)bis(dimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(dimethylsilyl)thiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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